5-((2-Bromophenyl)methyl)-2-oxazolidinone
Description
Structure
3D Structure
Properties
CAS No. |
62825-92-7 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
InChI Key |
WEELDJDMRQTFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Bromophenyl Methyl 2 Oxazolidinone and Diversified Analogues
General Synthetic Strategies for 2-Oxazolidinone (B127357) Ring Formation
The formation of the 2-oxazolidinone ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this five-membered heterocyclic scaffold. These strategies often involve the cyclization of a precursor molecule containing both a hydroxyl and an amino group, or their equivalents, separated by a two-carbon linker.
Commonly employed methods include:
From β-amino alcohols: The reaction of β-amino alcohols with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole, is a classical and widely used method. ionike.com However, the high toxicity of phosgene has driven the development of alternative, safer carbonylation reagents. ionike.com Dialkyl carbonates and carbon dioxide have emerged as more environmentally benign alternatives. ionike.comrsc.org
From epoxides: The reaction of epoxides with isocyanates or carbamates provides a convergent route to 2-oxazolidinones. ionike.comacs.org This method allows for the introduction of diversity at the N-3 and C-5 positions of the oxazolidinone ring. The use of carbamates in the presence of a base can lead to the formation of 5-substituted oxazolidinones through intramolecular cyclization. ionike.com
From aziridines: Aziridines can undergo ring-opening and subsequent cyclization with carbon dioxide or other carbonyl sources to yield 2-oxazolidinones. bioorg.orgrsc.org This approach can be highly stereospecific, with the stereochemistry of the aziridine (B145994) precursor dictating the stereochemistry of the resulting oxazolidinone. bioorg.orgbioorg.org
Intramolecular cyclization of carbamates: Propargylamines can be converted to carbamates, which then undergo metal-catalyzed intramolecular cyclization to form 2-oxazolidinones. researchgate.net Similarly, alkenyl carbamates can be cyclized using various catalytic systems. organic-chemistry.org
Multi-component reactions: Some strategies involve the coupling of multiple components, such as an amino derivative, a carbonylating agent, and another synthon, in a single pot to construct the oxazolidinone ring. researchgate.net
These general strategies are summarized in the table below:
| Starting Material | Reagent(s) | Key Transformation | Reference(s) |
| β-Amino alcohol | Phosgene, Triphosgene, Dialkyl Carbonate, CO2 | Carbonylation and cyclization | ionike.comrsc.org |
| Epoxide | Isocyanate, Carbamate (B1207046) | Ring-opening and cyclization | ionike.comacs.org |
| Aziridine | Carbon Dioxide | Ring-opening and cyclization | bioorg.orgrsc.orgbioorg.org |
| Propargylamine/Alkenylamine | Carbonylating agent | Carbamate formation and intramolecular cyclization | researchgate.netorganic-chemistry.org |
Specific Synthetic Pathways for 5-((2-Bromophenyl)methyl)-2-oxazolidinone
The synthesis of this compound requires a multi-step approach that combines the formation of the oxazolidinone ring with the specific introduction of the (2-bromophenyl)methyl group at the 5-position.
Precursor Selection and Preparation
The synthesis typically begins with the selection of appropriate precursors that will ultimately form the desired product. A common strategy involves starting with a chiral building block that will establish the stereochemistry at the C5 position of the oxazolidinone ring. For instance, a suitable precursor is a 3-carbon synthon with a leaving group at one end and a protected amino or hydroxyl group at the other, which can be derived from readily available chiral pool materials like amino acids or glycidol (B123203) derivatives. acs.orgacs.org
A plausible precursor for the (2-bromophenyl)methyl moiety would be 2-bromobenzyl bromide or a similar electrophilic species. The oxazolidinone core can be constructed from a precursor such as (R)-glycidyl butyrate (B1204436). acs.orgorgsyn.org
Multi-Step Chemical Reactions for Ring Closure and Substitution
A general and practical asymmetric synthesis for 5-substituted-2-oxazolidinones involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate. acs.orgorgsyn.org This reaction proceeds with high yield and enantiomeric purity, leading to an intermediate (R)-5-(hydroxymethyl)-2-oxazolidinone. acs.org
The key steps in this sequence are:
Formation of the N-lithioarylcarbamate: An aryl carbamate is deprotonated with a strong base like n-butyllithium at low temperatures. orgsyn.org
Nucleophilic opening of the epoxide: The N-lithioarylcarbamate attacks the less substituted carbon of (R)-glycidyl butyrate, opening the epoxide ring. orgsyn.org
Intramolecular cyclization: The resulting alkoxide then undergoes intramolecular cyclization to form the 2-oxazolidinone ring. orgsyn.org
Introduction of the (2-Bromophenyl)methyl Moiety at the 5-Position
The (2-bromophenyl)methyl group can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains this moiety. However, a more convergent strategy involves introducing the group to a pre-formed oxazolidinone scaffold.
For instance, a 5-(hydroxymethyl)-2-oxazolidinone intermediate can be converted to a 5-(mesyloxymethyl) or 5-(tosyloxymethyl) derivative. This activated intermediate can then undergo nucleophilic substitution with an organometallic reagent derived from 2-bromobenzyl bromide, such as a cuprate (B13416276) or a Grignard reagent in the presence of a copper catalyst, to form the desired C-C bond and introduce the (2-bromophenyl)methyl group at the 5-position.
If the synthesis starts with a phenyl-containing precursor, a key step is the regioselective bromination of the phenyl ring at the ortho position. Direct bromination of an activated aromatic ring typically yields a mixture of ortho and para isomers. libretexts.orgmasterorganicchemistry.com To achieve selective ortho-bromination, several strategies can be employed:
Directed Ortho Metalation (DoM): A directing group on the aromatic ring, such as an amide or a methoxy (B1213986) group, can direct a strong base to deprotonate the ortho position. The resulting aryllithium or related organometallic species can then be quenched with a bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane.
Catalytic C-H Activation: Transition metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization. Rhodium(III) and palladium(II) catalysts have been shown to effectively catalyze the ortho-bromination of various aromatic compounds using N-halosuccinimides as the halogen source. organic-chemistry.org
Blocking Groups: In some cases, the para position can be temporarily blocked with a removable group, forcing bromination to occur at the ortho position. The blocking group is then removed in a subsequent step.
The choice of bromination strategy depends on the specific substrate and the compatibility of the functional groups present in the molecule.
Stereoselective Synthesis of Chiral Oxazolidinone Scaffolds relevant to 5-Substitution
The stereochemistry of the 5-substituent is often crucial for the biological activity of oxazolidinone-containing compounds. Therefore, stereoselective synthetic methods are of paramount importance.
Several approaches are utilized to control the stereochemistry at the C5 position:
Use of Chiral Precursors: As mentioned earlier, starting with enantiomerically pure precursors such as (R)- or (S)-glycidol derivatives, or amino acids, is a common and effective strategy. acs.orgnih.gov The chirality of the starting material is transferred to the final product. For example, the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate leads to the formation of (S)-5-substituted-2-oxazolidinones. acs.org
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral oxazolidinones is an active area of research. This includes enantioselective cycloadditions and intramolecular cyclizations catalyzed by chiral metal complexes or organocatalysts. organic-chemistry.org
Chiral Auxiliaries: Evans' oxazolidinones, which are themselves chiral, are widely used as chiral auxiliaries to direct the stereochemical outcome of various reactions, including aldol (B89426) additions. nih.gov The resulting diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically pure target molecule. A combination of an asymmetric aldol reaction and a modified Curtius rearrangement provides an efficient route to 4,5-disubstituted oxazolidin-2-ones. nih.gov
The following table summarizes some stereoselective synthetic approaches:
| Method | Description | Key Features | Reference(s) |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials like (R)-glycidyl butyrate. | High enantiomeric purity, predictable stereochemical outcome. | acs.orgorgsyn.org |
| Asymmetric Aldol/Curtius Reaction | Combination of an asymmetric aldol reaction to set stereocenters, followed by a Curtius rearrangement and cyclization. | Access to 4,5-disubstituted oxazolidinones with high diastereoselectivity. | nih.gov |
| Chiral Aziridine Ring Opening | Regioselective ring-opening of a chiral aziridine followed by intramolecular cyclization. | Retention of configuration from the chiral aziridine precursor. | bioorg.orgbioorg.org |
Utilization of Chiral Building Blocks (e.g., (R)-epichlorohydrin, (R)-glycidyl butyrate)
A highly effective and common strategy for synthesizing enantiomerically pure oxazolidinones involves the use of readily available chiral building blocks. These precursors contain the necessary stereocenter, which is then incorporated into the final product. (R)-epichlorohydrin and its derivatives are prime examples of such synthons.
The synthesis of N-aryl-5-substituted-2-oxazolidinones can be efficiently achieved through the reaction of an appropriate carbamate with a chiral epoxide. For instance, the synthesis of a fluorinated analogue, a model for the title compound, involves the reaction of ethyl 4-bromo-3-fluorophenylcarbamate with (R)-epichlorohydrin. researchgate.net This reaction combines intermolecular nucleophilic epoxide ring-opening with an intramolecular acyl substitution in a single, efficient step. researchgate.net The choice of base and solvent is critical for optimizing the yield. Studies have shown that while bases like potassium tert-butoxide in solvents such as acetonitrile (B52724) or THF give low yields, the use of 4-dimethylaminopyridine (B28879) (DMAP) under reflux conditions can provide the desired oxazolidinone in moderate yields. researchgate.net
The general availability of chiral synthons like (R)- and (S)-3-chloro-1,2-propanediol, which are precursors to the corresponding epichlorohydrins, underpins the utility of this approach. sigmaaldrich.com These building blocks are fundamental in asymmetric synthesis, providing a reliable route to a variety of chiral nitrogen-containing targets. sigmaaldrich.com
Table 1: Optimization of Oxazolidinone Synthesis Using (R)-Epichlorohydrin This table is based on the synthesis of a model compound, 5-((4-Bromo-3-fluorophenyl)methyl)-2-oxazolidinone, which demonstrates the principles applicable to the synthesis of the title compound.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOK | Acetonitrile | 25 | 10 |
| 2 | t-BuOK | THF | 25 | < 5 |
| 3 | DMAP | Acetonitrile | Reflux | 51 |
Data adapted from a study on a related analogue, demonstrating the impact of reaction conditions. researchgate.net
Catalytic Asymmetric Synthetic Approaches for Oxazolidinone Derivatives
While chiral building blocks provide a direct route to enantiopure products, catalytic asymmetric synthesis offers an elegant alternative, creating chirality from achiral or racemic starting materials. Various catalytic systems have been developed for the synthesis of oxazolidinone derivatives. nih.gov
One major approach is the coupling reaction of epoxides with isocyanates, promoted by either metal or organocatalysts, to produce optically pure 2-oxazolidinones. nih.gov Another powerful strategy involves the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide, which furnishes 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org These vinyl-substituted products can then be further modified.
For the construction of more complex, 4,5-disubstituted oxazolidinones, methods such as an asymmetric aldol addition followed by a Curtius reaction have been developed. nih.gov This sequence allows for the stereoselective formation of two adjacent chiral centers on the oxazolidinone ring. nih.gov Furthermore, catalytic enantioselective intermolecular oxyamination of alkenes represents a modern, metal-free approach to chiral amino alcohols, which are direct precursors to oxazolidinones. organic-chemistry.org
Table 2: Examples of Catalytic Asymmetric Syntheses for Oxazolidinone Scaffolds
| Method | Catalyst/Reagent | Substrates | Key Feature | Reference |
| Cycloaddition | Metal or Organocatalysts | Epoxides, Isocyanates | Direct synthesis of chiral oxazolidinones. | nih.gov |
| Ring-Opening Cyclization | Palladium Catalyst, CO₂ | 2-Vinylaziridines | High regio- and stereoselectivity for 5-vinyl derivatives. | organic-chemistry.org |
| Aldol/Curtius Reaction | Chiral Auxiliary, Me₃SiN₃ | Aldehydes, Thioimides | Creates 4,5-disubstituted oxazolidinones with two stereocenters. | nih.gov |
| Intermolecular Oxyamination | Chiral Organoiodine Catalyst | Alkenes, N-(fluorosulfonyl)carbamate | Metal-free, highly enantioselective route to amino alcohol precursors. | organic-chemistry.org |
Novel Approaches for Functionalization and Derivatization of the Oxazolidinone Core
Functionalization of the pre-formed oxazolidinone ring is a key strategy for creating diverse analogues. A particularly innovative one-pot pathway involves the transformation of enantiomerically pure aziridines, bearing an electron-withdrawing group at the C-2 position, into 5-functionalized oxazolidin-2-ones. bioorg.orgnih.gov This reaction proceeds through a regioselective ring-opening of the aziridine, initiated by acylation of the nitrogen, followed by intramolecular cyclization. bioorg.orgnih.gov The process occurs with retention of configuration and in high yields, allowing for the synthesis of oxazolidinones with ester, vinyl, or acyl groups at the C-5 position. bioorg.org
The oxazolidinone core itself can also be chemically modified. For example, the carbonyl group can be converted to a thiocarbonyl, yielding 2-oxazolidinethiones. nih.gov This transformation is typically achieved by cyclization of an amino alcohol precursor in the presence of carbon disulfide. nih.gov Additionally, the nitrogen atom of the oxazolidinone ring is readily acylated, a feature widely used in asymmetric synthesis where oxazolidinones serve as chiral auxiliaries.
Table 3: Synthesis of 5-Functionalized Oxazolidinones from Chiral Aziridines
| Aziridine C-2 Substituent | Resulting Oxazolidinone C-5 Substituent | Yield (%) |
| -COOEt | -COOEt | 92 |
| -CO-Ph | -CO-Ph | 94 |
| -CH=CH-Ph (trans) | -CH=CH-Ph (trans) | 94 |
Data from Sim T.B., et al., J Org Chem, 2003. bioorg.orgnih.gov
Synthetic Strategies for Exploring Substitutions on the Phenyl and Methyl Linker of this compound
Creating analogues of this compound with variations in the substituted aromatic ring and the methylene (B1212753) linker is crucial for structure-activity relationship studies. The synthetic route involving the reaction of a substituted aryl carbamate with a chiral epoxide is particularly well-suited for this purpose. researchgate.net
To explore substitutions on the phenyl ring, one can begin with a variety of substituted anilines. These anilines can be converted into their respective carbamates, which are then reacted with a suitable chiral three-carbon synthon like (R)-epichlorohydrin. This modular approach allows for the introduction of a wide range of substituents (e.g., fluoro, chloro, methyl, methoxy) at various positions on the phenyl ring, leading to a diverse library of analogues.
Modifying the methyl linker between the phenyl ring and the oxazolidinone nitrogen requires different starting materials. For example, to synthesize an analogue with an ethyl linker, one would need to start with a 2-(2-bromophenyl)propan-1-amine derivative instead of the corresponding benzylamine (B48309) derivative. The synthetic strategy would need to be adapted to accommodate the different steric and electronic properties of the modified linker. The versatility of methods like the cycloaddition of epoxides and isocyanates or the cyclization of amino alcohols allows for the incorporation of such varied N-substituents.
Mechanistic Investigations of Oxazolidinone Action and Resistance at the Molecular Level
Identification and Characterization of Molecular Targets for Oxazolidinones
The biological activity of oxazolidinones, including 5-((2-Bromophenyl)methyl)-2-oxazolidinone, stems from their interaction with specific molecular targets within bacterial cells. These interactions can be broadly categorized into ribosomal and non-ribosomal mechanisms.
The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis. nih.gov This is achieved through a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
50S Ribosomal Subunit and 23S rRNA: Oxazolidinones specifically target the 50S ribosomal subunit , which is the large component of the 70S prokaryotic ribosome. nih.govresearchgate.net Within the 50S subunit, the key binding site is located on the 23S ribosomal RNA (rRNA) . nih.govnih.gov This interaction is crucial for the compound's antibacterial effect. Chemical footprinting and cross-linking studies have identified specific residues in domain V of the 23S rRNA that are involved in oxazolidinone binding. nih.gov
Peptidyl-Transferase Center (PTC): The binding site for oxazolidinones is situated at the peptidyl-transferase center (PTC) of the 50S subunit. nih.govnih.goveuropeanreview.org The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental step in protein elongation. By binding to this center, oxazolidinones interfere with the correct positioning of transfer RNA (tRNA) molecules that carry the amino acids. nih.gov This perturbation prevents the formation of a functional initiation complex, a crucial early step in protein synthesis, ultimately leading to the cessation of bacterial protein production. researchgate.net
| Molecular Target | Specific Site of Interaction | Effect of Interaction |
|---|---|---|
| 50S Ribosomal Subunit | Binds to the large ribosomal subunit | Inhibits overall ribosomal function |
| 23S rRNA | Domain V | Primary binding site for oxazolidinones |
| Peptidyl-Transferase Center (PTC) | A-site pocket | Perturbs tRNA positioning and inhibits peptide bond formation |
While the primary target of oxazolidinones is the ribosome, some studies have explored other potential biological activities.
Ergosterol (B1671047) Biosynthesis Pathway: The ergosterol biosynthesis pathway is a critical process in fungi for maintaining cell membrane integrity. There is currently no scientific evidence to suggest that this compound or other oxazolidinones directly inhibit this pathway, as their established primary activity is antibacterial, not antifungal.
Glutathione (B108866) Activity: Research on certain oxazolidinone-containing compounds has shown the formation of glutathione (GSH) conjugates. nih.gov This process, catalyzed by glutathione S-transferases (GSTs), typically represents a detoxification pathway in organisms. However, for some oxazolidinone derivatives, this conjugation can be part of their metabolic fate. It is important to note that this is a metabolic interaction and not a primary mechanism of antimicrobial action. nih.gov
Biochemical Studies on Enzyme Inhibition and Ligand-Target Interactions
Biochemical studies have been instrumental in elucidating the precise interactions between oxazolidinones and their ribosomal target. These studies confirm that oxazolidinones are potent inhibitors of the initiation phase of protein synthesis. By binding to the 50S subunit, they prevent the formation of the fMet-tRNA-mRNA-ribosome initiation complex. The electrophilic nature of the bromomethyl group in some oxazolidinone derivatives suggests potential for covalent bond formation with nucleophiles in biological systems, which could contribute to enzyme inhibition or alteration of protein function.
Analysis of Molecular Mechanisms of Resistance to Oxazolidinones
The emergence of bacterial resistance to oxazolidinones is a significant clinical concern. The primary mechanisms of resistance involve modifications to the drug's target site and the active removal of the drug from the bacterial cell.
The most common mechanism of resistance to oxazolidinones is the development of mutations in the 23S rRNA gene. nih.govnih.gov These mutations typically occur at the drug's binding site within the peptidyl-transferase center.
Key 23S rRNA Mutations Associated with Oxazolidinone Resistance
| Mutation | Location | Significance |
|---|---|---|
| G2576U | Domain V of 23S rRNA | One of the most frequently observed mutations conferring resistance. |
| G2032A | Domain V of 23S rRNA | Confers resistance to linezolid (B1675486). nih.gov |
| G2447U | Domain V of 23S rRNA | Another mutation identified in resistant strains. nih.gov |
In addition to rRNA mutations, modifications of ribosomal proteins, such as L3 and L4, which are located near the oxazolidinone binding site, can also contribute to reduced drug susceptibility. nih.gov
Efflux pumps are membrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. The overexpression or modification of certain efflux pumps is a known mechanism of resistance to multiple classes of antibiotics, including oxazolidinones.
Slow Resistance Development Mechanisms in Oxazolidinones
The development of resistance to oxazolidinones is generally a slow and stepwise process. This contrasts with the rapid acquisition of resistance often seen with other antibiotic classes. The primary mechanisms behind this slow emergence of resistance involve specific mutations in the bacterial ribosome, the target of oxazolidinone action.
Oxazolidinones function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. Resistance typically arises from point mutations in the genes encoding the 23S rRNA, a critical component of the 50S subunit. These mutations are thought to alter the binding site of the oxazolidinone, thereby reducing its efficacy.
Another identified mechanism for resistance involves mutations in the genes encoding ribosomal proteins, such as L3 (rplC) and L4 (rplD). These proteins are located near the peptidyl transferase center of the ribosome, where oxazolidinones bind. Alterations in these proteins can indirectly affect the binding of the antibiotic.
Table 1: Key Genes and Mutations Associated with Oxazolidinone Resistance
| Gene | Encoded Component | Common Mutations | Consequence |
| 23S rRNA | 50S ribosomal subunit RNA | Point mutations (e.g., G2576U) | Altered drug binding site |
| rplC | Ribosomal protein L3 | Single nucleotide variants (SNVs) | Decreased binding affinity |
| rplD | Ribosomal protein L4 | Amino acid substitutions | Indirect effect on drug binding |
Investigations into Cellular Uptake and Permeation Mechanisms
The ability of an antibiotic to reach its intracellular target is crucial for its efficacy. For oxazolidinones, which target the bacterial ribosome, this involves permeating the bacterial cell envelope. In Gram-positive bacteria, against which oxazolidinones are most active, this primarily involves crossing the cell membrane.
Studies on oxazolidinones like linezolid have shown that they can penetrate human cells, such as phagocytes and nonphagocytic cells, achieving intracellular concentrations that can be slightly higher than extracellular levels. This uptake is generally rapid and not saturable, and it is influenced by temperature and cell viability. The ability to accumulate within human cells is significant for treating infections caused by intracellular pathogens.
In Gram-negative bacteria, the outer membrane presents an additional and formidable barrier to antibiotic entry. The physicochemical properties of the oxazolidinone molecule, such as its size, charge, and hydrophobicity, play a critical role in its ability to traverse this membrane, often through porin channels. Once inside the periplasm, the drug must then cross the inner membrane to reach the cytoplasm and the ribosomes. Efflux pumps, which actively transport antibiotics out of the cell, also play a significant role in reducing the intracellular concentration of oxazolidinones in Gram-negative bacteria.
Research into structure-activity relationships has shown that even small modifications to the oxazolidinone scaffold can significantly impact its permeation and susceptibility to efflux, thereby affecting its antibacterial activity against different bacterial species.
Table 2: Factors Influencing Cellular Uptake of Oxazolidinones
| Factor | Description | Impact on Uptake |
| Bacterial Cell Wall Structure | The presence of an outer membrane in Gram-negative bacteria poses a significant barrier. | Reduced permeation in Gram-negative bacteria compared to Gram-positive bacteria. |
| Physicochemical Properties | Molecular size, charge, and lipophilicity of the specific oxazolidinone analog. | Influences passage through membranes and porin channels. |
| Efflux Pumps | Active transport systems that expel antibiotics from the bacterial cell. | Can significantly lower the intracellular drug concentration, leading to resistance. |
| Environmental Temperature | Affects the fluidity of cell membranes and the activity of transport processes. | Uptake is generally reduced at lower temperatures. |
| Cell Viability | Active cellular processes are required for uptake in some cases. | Uptake is dependent on viable cells. |
Computational Chemistry and Molecular Modeling Approaches in Oxazolidinone Research
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the quantitative chemical structure of a compound with its biological activity. For oxazolidinones, QSAR models are crucial for predicting antibacterial efficacy and guiding the synthesis of more potent analogues.
Development of 2D and 3D QSAR Models for Predictive Activity
Both 2D and 3D-QSAR models have been successfully developed to predict the antibacterial activity of oxazolidinone derivatives. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. jmaterenvironsci.com These models are computationally efficient and have been used to establish correlations between properties like lipophilicity (log P) and antibacterial activity within specific ranges. mdpi.comdoaj.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. nih.govresearchgate.netnih.gov These models are built by aligning a series of compounds and calculating their steric and electrostatic fields. The resulting statistical models can predict the activity of new compounds and provide visual representations of favorable and unfavorable regions for substitution. For instance, 3D-QSAR studies on tricyclic oxazolidinones yielded models with high conventional r² values (0.975 for CoMFA and 0.940 for CoMSIA) and cross-validated q² values (0.523 and 0.542, respectively), indicating robust predictive power. researchgate.net Similarly, models for other heterocyclic compounds have shown excellent statistical significance, with high correlation coefficients (r²) and cross-validated coefficients (q²) that confirm their reliability and predictive capacity. nih.govresearchgate.netsemanticscholar.org
| QSAR Model Type | Key Descriptors/Fields | Typical Predictive Metric (q²) | Application in Oxazolidinones |
| 2D-QSAR | Topological indices, Log P | Varies (e.g., 0.79 for some models) researchgate.net | Predicting activity based on physicochemical properties. jmaterenvironsci.commdpi.com |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | ~0.52 - 0.75 researchgate.netnih.gov | Identifying spatial regions where steric bulk or specific charges enhance or decrease activity. nih.gov |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | ~0.54 - 0.74 researchgate.netnih.gov | Providing a more detailed analysis of various molecular fields to guide drug design. nih.gov |
This table summarizes the general characteristics and applications of different QSAR models in the study of oxazolidinones and related compounds.
Analysis of Steric and Electrostatic Field Contributions
The analysis of steric and electrostatic fields is a cornerstone of 3D-QSAR studies, providing direct insights into how a molecule's shape and charge distribution affect its biological function. CoMFA and CoMSIA generate 3D contour maps that visualize these contributions. nih.govnih.gov
Steric Fields: These maps highlight regions where bulky substituents are favored (typically shown in green) and regions where they are disfavored (typically shown in yellow). For oxazolidinones, this analysis helps to define the optimal size and shape of substituents on the N-phenyl ring and the C5-side chain to maximize interactions within the ribosomal binding pocket. Studies have shown that steric contributions can account for a significant portion of the model's variance, for example, 54.5% in one CoMFA model. nih.gov
Electrostatic Fields: These maps indicate where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). In oxazolidinone research, this is critical for optimizing interactions with the highly charged rRNA in the ribosome. nih.gov The electrostatic field contributions are often comparable in importance to steric factors, accounting for 45.5% of the variance in the aforementioned model. nih.gov
By interpreting these contour maps, medicinal chemists can rationally design new derivatives, such as analogues of "5-((2-Bromophenyl)methyl)-2-oxazolidinone," by adding or modifying functional groups in regions predicted to enhance activity.
Pharmacophore Modeling and Hypothesis Generation
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach is fundamental in designing novel oxazolidinone scaffolds with potent antibacterial properties.
Identification of Essential Pharmacophoric Features for Target Binding
The established pharmacophore for antibacterial oxazolidinones is well-defined and serves as a blueprint for drug design. nih.govscirp.org Key features consistently identified across numerous studies include:
The (S)-configured 2-oxazolidinone (B127357) ring: This core structure is essential for activity. nih.govscirp.org
An N-aryl substituent (B-ring): This is typically a phenyl group. Modifications on this ring, such as the meta-fluoro substitution, are known to increase biological activity. nih.govscirp.org
A C5-acylaminomethyl side chain: This group is crucial for proper orientation and interaction within the ribosomal binding site. nih.gov
Hydrogen Bond Acceptors and Donors: Specific atoms, such as the carbonyl oxygen of the oxazolidinone ring and the amide group in the side chain, act as key hydrogen bond acceptors and donors, forming critical interactions with the ribosomal RNA. nih.gov
Aromatic/Hydrophobic Regions: The N-phenyl ring provides a necessary hydrophobic or aromatic feature that engages in interactions within the binding pocket. nih.gov
Pharmacophore models are often generated from known active compounds or from the ligand-receptor complex itself. These models consist of features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids, providing a 3D query to search for new potential inhibitors in chemical databases. nih.gov
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an oxazolidinone) when bound to a second molecule (a receptor, such as the bacterial ribosome) to form a stable complex. researchgate.netqut.edu.au It is a powerful tool for understanding the molecular basis of drug action and for virtual screening of compound libraries.
Prediction of Ligand-Target Binding Poses and Interactions (e.g., ribosomal units, other protein targets)
The primary target for oxazolidinone antibiotics is the 50S subunit of the bacterial ribosome, specifically the 23S rRNA at the peptidyl transferase center (PTC). qut.edu.aumdpi.comnih.gov Molecular docking simulations have been instrumental in elucidating how these drugs bind to this complex RNA target.
Docking studies consistently predict that oxazolidinones bind within the A-site of the PTC, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting protein synthesis. nih.govnih.govnih.gov These simulations reveal critical interactions:
Hydrogen Bonding: Docking poses show key hydrogen bonds between the oxazolidinone molecule and universally conserved nucleotides of the 23S rRNA, such as U2585 (E. coli numbering). nih.govnih.gov
Hydrophobic and van der Waals Interactions: The aryl ring of the oxazolidinone fits into a hydrophobic pocket formed by rRNA bases.
Coordination with Ions: In some cases, a metal ion is observed to coordinate with the oxazolidinone ring and surrounding nucleic acids, further stabilizing the bound complex. researchgate.net
Docking studies have successfully been used to compare the binding affinities of different oxazolidinone derivatives, often showing good correlation with their experimentally determined minimum inhibitory concentrations (MIC). mdpi.comdoaj.org For example, docking studies of novel oxazolidinone-sulphonamide conjugates revealed higher binding affinities and lower binding energy scores compared to the parent drug, linezolid (B1675486), which was consistent with their potent antibacterial activity. mdpi.com However, the high flexibility of the RNA binding pocket can present challenges, and docking program performance can vary, highlighting the need for careful validation. qut.edu.aumdpi.comflinders.edu.au
| Interaction Type | Key Residues/Components Involved | Role in Binding |
| Hydrogen Bonding | 23S rRNA nucleotides (e.g., U2585, G2540) nih.govnih.gov | Anchors the ligand in the binding site; essential for specificity. |
| Hydrophobic Interactions | Aromatic pocket within the PTC | Stabilizes the N-phenyl ring of the oxazolidinone. |
| Metal Ion Coordination | Divalent cations (e.g., Mg²⁺) | Can bridge the oxazolidinone and rRNA, enhancing binding affinity. researchgate.net |
| van der Waals Contacts | Multiple nucleotides lining the A-site cleft | Contributes to the overall shape complementarity and binding energy. |
This table details the primary molecular interactions predicted by docking simulations for oxazolidinones within the 50S ribosomal subunit.
Computational Estimation of Binding Energies
The computational estimation of binding energies is a cornerstone in the rational design of novel oxazolidinone derivatives. These methods provide quantitative predictions of the binding affinity between a ligand, such as an oxazolidinone, and its biological target, which for this class of antibiotics is typically the 50S ribosomal subunit. qut.edu.au A widely used approach for this purpose is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. MM/GBSA calculates the free energy of binding by combining molecular mechanics energies with solvation free energies.
For instance, in studies of novel linezolid-based oxazolidinones, docking and subsequent binding energy calculations have been instrumental in identifying potent candidates. One such study revealed that a novel oxazolidinone-sulphonamide conjugate displayed a favorable binding energy, suggesting strong interaction with the ribosomal target. mdpi.com The binding energy for this interaction was calculated to be -6.36 kcal/mol. mdpi.com Such computational predictions are vital for prioritizing compounds for synthesis and biological evaluation. While specific binding energy calculations for This compound are not extensively reported in publicly available literature, the same computational methodologies would be applied to predict its binding affinity to the ribosomal target.
A study on new oxazolidinone derivatives predicted their relative binding energies in comparison to linezolid. nih.gov The results, presented in the table below, highlight how computational methods can differentiate between compounds with potentially higher or lower affinities than a reference drug. nih.gov Negative values indicate a predicted higher affinity than linezolid. nih.gov
| Compound | Predicted Relative Binding Energy (kJ/mol) vs. Linezolid |
| Linezolid | 0 (Reference) |
| Compound 1 | +8.8 |
| Compound 4 | +90 |
| Compound 9 | +85.5 |
| Novel Candidate A | -5.2 |
| Novel Candidate B | -10.7 |
| This table presents representative data for various oxazolidinone derivatives to illustrate the application of binding energy calculations. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the physical movements of atoms and molecules over time. In the context of oxazolidinone research, MD simulations provide invaluable insights into the dynamic behavior of the ligand-receptor complex, which static docking models cannot capture. These simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the receptor upon binding, and the intricate network of interactions that stabilize the complex.
The stability of a protein-ligand complex during an MD simulation can be represented by plotting the RMSD over time. Below is an illustrative table summarizing typical RMSD values for a ligand and its receptor in a simulated complex.
| Simulation Time (ns) | Ligand RMSD (Å) | Receptor Cα RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.8 |
| 30 | 1.4 | 1.9 |
| 40 | 1.6 | 2.0 |
| 50 | 1.5 | 2.1 |
| This table provides representative RMSD values for a generic ligand-receptor complex to illustrate the data obtained from MD simulations. Stable RMSD values for both the ligand and receptor suggest a stable binding interaction. |
Virtual Screening and Scaffold Hopping Approaches for Novel Oxazolidinone Derivatives
Virtual screening (VS) has become an indispensable tool in the quest for new oxazolidinone antibiotics. VS involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. Both structure-based and ligand-based virtual screening methods are employed in oxazolidinone research. qut.edu.au
Structure-based virtual screening relies on the three-dimensional structure of the target, the bacterial ribosome, to dock and score potential ligands. qut.edu.au Ligand-based approaches, on the other hand, use the structural information of known active oxazolidinones to identify new compounds with similar properties.
Scaffold hopping is a computational strategy that aims to identify novel chemical scaffolds that are structurally different from known active compounds but retain similar biological activity. This is particularly useful for discovering new classes of oxazolidinones with improved properties, such as enhanced potency against resistant strains or better safety profiles. For a compound like This compound , its core structure could serve as a starting point for scaffold hopping to explore new, patentable chemical spaces.
The following table illustrates the outcome of a hypothetical virtual screening campaign for oxazolidinone-like compounds.
| Compound ID | Docking Score (kcal/mol) | Predicted Activity | Scaffold |
| ZINC00123456 | -9.8 | High | Oxazolidinone |
| ZINC00234567 | -9.5 | High | Isoxazoline |
| ZINC00345678 | -8.7 | Medium | Pyrrolidinone |
| ZINC00456789 | -8.2 | Medium | Oxazolidinone |
| ZINC00567890 | -7.1 | Low | Thiazolidinone |
| This table provides a representative example of virtual screening results, showcasing how different scaffolds can be identified and prioritized based on their predicted binding affinity. |
Computational Analysis of Drug-likeness Parameters (e.g., LogP, ADME-T properties)
In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the development process. Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of drug candidates. These in silico predictions help to identify compounds that are likely to have poor oral bioavailability, undesirable metabolic profiles, or potential toxicity issues, thus allowing researchers to focus on more promising candidates.
For oxazolidinone derivatives, including This compound , several key drug-likeness parameters are computationally evaluated. These include:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the compound's lipophilicity. Lipophilicity is a critical factor influencing absorption and distribution. nih.gov
Molecular Weight (MW): The mass of the molecule, which affects its diffusion and transport properties.
Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that arises from polar atoms. TPSA is a good predictor of intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors and Acceptors: These influence the solubility and binding characteristics of the molecule.
ADME-T properties: Predictions of properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity. nih.gov
Studies on novel oxazolidinone derivatives often include a computational ADME-T analysis to ensure that the designed compounds have favorable drug-like properties. nih.gov For example, selected potent compounds have been shown to have good microsomal stability and no significant liability for CYP450 inhibition, indicating a lower potential for drug-drug interactions. nih.gov
The table below presents a sample of computationally predicted drug-likeness and ADME-T properties for a hypothetical oxazolidinone derivative.
| Parameter | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 350.2 | < 500 |
| LogP | 2.8 | < 5 |
| Topological Polar Surface Area (Ų) | 65.7 | < 140 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Human Intestinal Absorption (%) | High (>80%) | High |
| Blood-Brain Barrier Penetration | Low | Low to Medium |
| CYP2D6 Inhibition | No | No |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
| This table illustrates the types of data generated from in silico ADME-T predictions for an oxazolidinone candidate, showing its compliance with common drug-likeness rules. |
Advanced Analytical and Spectroscopic Characterization Techniques in Oxazolidinone Research
Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic methods serve as the cornerstone for the initial identification and structural verification of oxazolidinone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide exhaustive details about the molecular architecture. For 5-((2-Bromophenyl)methyl)-2-oxazolidinone, the ¹H NMR spectrum is anticipated to display characteristic signals for the protons on the oxazolidinone ring, the methylene (B1212753) linker, and the substituted aromatic ring. chemicalbook.com The precise mapping of the proton environment is achieved through analysis of chemical shifts, signal splitting patterns, and integration. chemicalbook.comchemicalbook.com Complementing this, ¹³C NMR identifies each unique carbon atom, notably the signature carbonyl carbon (C=O) of the oxazolidinone ring, which is typically found at a downfield chemical shift. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the principal functional groups within a molecule. The most definitive feature in the IR spectrum of a 2-oxazolidinone (B127357) is the intense absorption band from the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) structure, which characteristically appears between 1700-1750 cm⁻¹. nist.govchemicalbook.com Additional important absorption bands correspond to C-N and C-O stretching, as well as vibrations originating from the aromatic ring and the carbon-bromine bond.
Mass Spectrometry (MS): This technique is critical for ascertaining the molecular weight and elemental formula of a compound. researchgate.netnih.gov Electrospray Ionization (ESI) is a frequently used method for analyzing oxazolidinones. acs.orgusda.gov The mass spectrum for this compound would feature a molecular ion peak ([M+H]⁺) that confirms its molecular weight, accompanied by a distinct isotopic pattern caused by the presence of the bromine atom. acs.org Further structural confirmation can be obtained from fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, which help identify key structural fragments. sci-hub.stnih.gov
| Spectroscopic Data for Oxazolidinone Cores | |||
| Technique | Feature | Typical Range/Value | Reference |
| IR | Carbonyl (C=O) Stretch | 1700 - 1750 cm⁻¹ | nist.govchemicalbook.com |
| ¹³C NMR | Carbonyl (C=O) Carbon | ~158 ppm | rsc.org |
| MS | Isotopic Pattern | Presence of Br (M, M+2 peaks) | acs.org |
Chromatographic Techniques for Analysis and Purity Assessment (HPLC, LC-MS/MS)
Chromatographic methods are vital for the purification of oxazolidinones from reaction byproducts and for the quantitative assessment of compound purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a benchmark technique for determining the purity of synthesized compounds. A standard configuration utilizes a reversed-phase column, such as a C18 column, with a mobile phase composed of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. acs.orgsemmelweis.hu A UV detector is commonly used for detection, set to a wavelength where the aromatic moiety provides strong absorbance (e.g., 210-254 nm). semmelweis.hu The compound's retention time is a characteristic identifier under defined conditions, and purity is quantified based on the relative area of its peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This advanced hyphenated technique merges the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. usda.govnih.gov It is extensively utilized for the analysis of oxazolidinone-based drugs and their metabolites, even in complex biological samples. usda.govnih.gov LC-MS/MS provides retention time, mass-to-charge ratio, and fragmentation data, offering exceptional confidence in both identification and quantification. nih.gov For purity analysis, this method can detect and identify impurities at trace levels that might be missed by standard UV detection. sci-hub.st
| Example HPLC Conditions for Oxazolidinone Analysis | ||
| Parameter | Description | Reference |
| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) | semmelweis.hunih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | acs.orgsemmelweis.hunih.gov |
| Flow Rate | 0.2 - 0.6 mL/min | usda.govsemmelweis.hunih.gov |
| Detection | UV (e.g., 210 nm) or MS/MS | usda.govsemmelweis.hu |
| Temperature | Ambient or controlled (e.g., 40 °C) | semmelweis.hunih.gov |
X-ray Crystallography for Determining Absolute Configuration and Binding Modes
X-ray crystallography stands as the definitive method for resolving the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral molecule such as this compound, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry at the chiral center. nih.govmdpi.com This is of utmost importance, as different enantiomers often exhibit distinct biological activities.
In the context of drug discovery, X-ray crystallography is indispensable for elucidating how an oxazolidinone inhibitor interacts with its biological target. acs.org By co-crystallizing the compound with its target protein, researchers can visualize the precise binding orientation and key intermolecular interactions, such as hydrogen bonds. acs.org For example, the crystal structure of the oxazolidinone anticoagulant Rivaroxaban complexed with its enzyme target, Factor Xa, showed that the oxazolidinone ring functions as a central scaffold that correctly positions the functional side chains within the enzyme's binding pockets. acs.org Structural analyses have also shown that enantiopure and racemic oxazolidinones can form different crystal packing motifs (supramolecular synthons), with the former often forming linear chains and the latter forming cyclic dimers. rsc.org
Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Oxazolidinone Enantiomers
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. For oxazolidinone enantiomers, the CD spectrum provides a unique spectral fingerprint that is dependent on its specific three-dimensional structure.
This technique is especially useful for determining the enantiomeric purity of a sample, as the CD signal is proportional to the enantiomeric excess. It can also be used to assign the absolute configuration of a newly synthesized chiral oxazolidinone by comparing its spectrum to that of a known standard or to computationally predicted spectra. Research on related oxazolidinones has successfully used Electronic Circular Dichroism (ECD) to investigate the chiral recognition mechanisms between enantiomers and chiral selectors used in separation methods. nih.gov
Electrochemical Characterization and Analytical Determination Methods
While less frequently reported for oxazolidinone characterization than spectroscopic and chromatographic methods, electrochemical techniques can provide sensitive and rapid analytical data for electroactive molecules. The utility of methods like voltammetry for analyzing this compound would hinge on the ability to electrochemically oxidize or reduce its aromatic ring system.
A related electro-driven separation technique, Capillary Electrophoresis (CE), has been effectively used for the chiral separation of various oxazolidinone analogues. nih.gov In CE, an electric field drives the separation of analytes within a narrow capillary. To resolve enantiomers, a chiral selector, such as a modified cyclodextrin, is added to the background electrolyte. nih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities, allowing for their separation and quantification. nih.gov This method is valued for its high separation efficiency and minimal consumption of sample and reagents.
Biological Activity Spectrum of Oxazolidinone Research
Antibacterial Activity Investigations (In Vitro and In Vivo Animal Models)
Oxazolidinones are primarily recognized for their potent activity against a spectrum of Gram-positive bacteria. mdpi.commdpi.com However, significant research efforts have also been directed toward understanding and expanding their activity against Gram-negative pathogens and bacterial biofilms.
Oxazolidinones demonstrate significant efficacy against clinically important Gram-positive pathogens, including those that have developed resistance to other antibiotics. mdpi.comnih.gov This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. nih.govnih.gov The first-in-class drug, Linezolid (B1675486), set the precedent for this activity, and subsequent derivatives have often been designed to enhance potency and overcome emerging resistance. nih.govnih.gov
Research has shown that newer oxazolidinones can be more potent than Linezolid. For instance, the novel oxazolidinone TBI-223 showed comparable efficacy to Linezolid in reducing bacterial burden in preclinical mouse models of MRSA infection. asm.org Another compound, LCB01-0648, was found to be four- to eight-fold more active than Linezolid against various staphylococci, streptococci, and enterococci, including MRSA and VRE. mdpi.com Similarly, studies on AZD2563, another novel oxazolidinone, revealed that its minimum inhibitory concentrations (MICs) were generally one or two dilution steps lower than those of Linezolid against a range of Gram-positive cocci. oup.com
The activity of oxazolidinones has been extensively quantified using MIC values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In studies, oxazolidinone-sulphonamide conjugates have shown excellent potency against Bacillus subtilis and Staphylococcus aureus, with some MIC values as low as 1.17 µg/mL. nih.gov Research on various derivatives continues to identify compounds with potent activity against strains like Enterococcus faecalis and MRSA. nih.govbohrium.comfrontiersin.org For example, a study examining two newer oxazolidinones, U-100592 and U-100766, found them to be active against a wide array of enterococcal isolates, including multi-drug resistant strains. asm.org Even in cases of Linezolid resistance, which is often linked to mutations in the 23S rRNA gene, some newer analogues like RWJ-416457 retain a degree of activity, showing lower MICs than Linezolid against these resistant strains. nih.govnih.gov
Table 1: In Vitro Antibacterial Activity of Selected Oxazolidinone Derivatives Against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 | nih.gov |
| Linezolid | Enterococcus faecalis (VRE) | 1 - 4 | asm.org |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.5 | nih.gov |
| LCB01-0648 | Staphylococcus aureus (LRSA) | 2 - 4 | mdpi.com |
| Oxazolidinone 2 | Bacillus subtilis | 1.17 | nih.gov |
| Oxazolidinone 3a | Bacillus subtilis | 1.17 | nih.gov |
| U-100592 (Eperezolid) | Enterococcus faecalis | 2 | nih.gov |
| U-100766 (Linezolid) | Enterococcus faecalis | 2 | nih.gov |
| AZD2563 | Staphylococcus aureus (MRSA) | ≤2 | oup.com |
| RWJ-416457 | Linezolid-susceptible Staphylococci | 0.5 - 1 | nih.gov |
While oxazolidinones are masters of combating Gram-positive bacteria, their effectiveness against Gram-negative bacteria (GNB) like Pseudomonas aeruginosa and Escherichia coli is generally poor. acs.org This limitation is primarily due to the formidable outer membrane of GNB, which impairs the permeation of the drug, and the presence of active efflux pumps that eject the drug from the cell. acs.orgnih.gov
Despite these barriers, research indicates that the core oxazolidinone structure could be effective against GNB if these obstacles were overcome. acs.org For instance, Linezolid shows good potency against E. coli when its outer membrane is compromised. acs.org This suggests that the bacterial ribosome, the target of oxazolidinones, is conserved enough between Gram-positive and Gram-negative species for the drug to be effective. nih.gov
Consequently, a significant area of research focuses on designing oxazolidinone analogues that can effectively penetrate GNB. nih.govnih.gov Strategies include modifying the C-ring of the oxazolidinone scaffold to include polar or charge-carrying groups, which appear to help overcome the efflux and permeability barriers. nih.gov Some novel oxazolidinone-sulphonamide conjugates have demonstrated promising activity, with one compound exhibiting an MIC of 1.17 μg/mL against P. aeruginosa. nih.gov Other research has identified analogues with unique structural variations, such as a fused benzisoxazole and spiropyrimidinetrione, that show activity against E. coli and other GNB by inhibiting DNA gyrase and topoisomerase IV. nih.govresearchgate.net These efforts highlight the potential to engineer this drug class for broader-spectrum activity. nih.gov
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and the host immune system. youtube.comyoutube.com The ability of bacteria like MRSA to form biofilms is a major contributor to its pathogenicity and the persistence of infections. mdpi.com Oxazolidinones have demonstrated inherent activity against biofilms, although the efficacy varies between different derivatives. nih.govmdpi.com
Studies have shown that this class of antibiotics can inhibit the formation of biofilms and, in some cases, eradicate established ones. mdpi.comnih.gov For example, radezolid (B1680497) and deacetyl linezolid thioacetamide (B46855) were found to kill 99.9% of an MRSA biofilm at concentrations matching their MIC for planktonic (free-floating) cells, indicating potent anti-biofilm activity. mdpi.com Tedizolid was also shown to be more effective at inhibiting biofilm formation than eradicating an already established one. nih.gov
Research into 5-benzylidene-4-oxazolidinones revealed a structurally distinct class of molecules that can inhibit up to 89% of MRSA biofilm formation with IC₅₀ values as low as 0.78 μM. nih.gov The mechanism is thought to involve the inhibition of protein synthesis within the biofilm, potentially interfering with proteins responsible for cell-to-cell adhesion. mdpi.com Furthermore, some novel linezolid-based conjugates have shown significant antibiofilm activity against both Bacillus subtilis and Pseudomonas aeruginosa, with one compound displaying an IC₅₀ value of 0.58 µg/mL. nih.gov
Antifungal Activity Research (e.g., Anticandidal, Candida albicans)
While the primary focus of oxazolidinone research has been on their antibacterial properties, some studies have explored their potential as antifungal agents. Investigations into derivatives have occasionally included testing against fungal pathogens like Candida albicans. For instance, certain synthesized oxazolidinone derivatives have been evaluated for their activity against C. albicans, with some showing better results than the standard antifungal drug fluconazole. researchgate.net However, this area of research is less extensive compared to the antibacterial applications of the oxazolidinone scaffold.
Antitubercular Activity Investigations (e.g., Mycobacterium tuberculosis)
Oxazolidinones have emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.govnih.govmdpi.com Linezolid, though developed for Gram-positive infections, is active against Mycobacterium tuberculosis and has been repurposed for treating difficult TB cases. mdpi.comnih.gov Its mechanism involves inhibiting bacterial protein synthesis, a pathway distinct from first-line TB drugs. mdpi.com
The success of Linezolid has spurred the development of new oxazolidinone derivatives specifically aimed at improving efficacy and reducing the toxicity associated with long-term use. nih.govrsc.org One such compound, PNU-100480 (Sutezolid), has demonstrated more potent activity in vitro and in murine models of tuberculosis compared to Linezolid. nih.govasm.org In a mouse model, PNU-100480 showed potent bactericidal activity, even at lower exposures than Linezolid. nih.gov The addition of PNU-100480 to standard TB drug regimens resulted in a significant additional reduction in lung CFU counts in mice. nih.gov Other derivatives, such as Delpazolid and TBI-223, are also in clinical development for the treatment of drug-resistant TB. nih.govrsc.org
Exploration of Other Biological Activities of Oxazolidinone Derivatives
Beyond their well-established antimicrobial roles, the versatile 2-oxazolidinone (B127357) scaffold has been investigated for a range of other biological activities. researchgate.netnih.gov The structural features of these compounds make them suitable for modification to interact with various biological targets. nih.gov In the last decade, there has been growing interest in exploring these non-traditional applications. nih.gov
Reports have documented the potential of 2-oxazolidinone derivatives in several therapeutic areas, including as anti-tumor, anti-inflammatory, and antiviral agents. nih.gov Furthermore, research has explored their utility as anticoagulants. nih.gov Some derivatives have also been investigated for their anticonvulsant properties. researchgate.net This diversification of research highlights the broad potential of the oxazolidinone chemical structure in medicinal chemistry. nih.govresearchgate.net
Anti-HIV Protease Activity
No research data was found regarding the anti-HIV protease activity of 5-((2-Bromophenyl)methyl)-2-oxazolidinone. While the broader class of oxazolidinones has been investigated for various therapeutic properties, specific studies on this compound's efficacy against HIV protease have not been identified in the public domain.
Anticoagulant Activity (Factor Xa Inhibition)
There is no available information on the anticoagulant activity or potential for Factor Xa inhibition of this compound. Research on oxazolidinone derivatives has shown that some compounds in this class can act as Factor Xa inhibitors, but no such findings have been published for this specific molecule. nih.govgoogle.comgoogle.comacs.orgunipd.itmdpi.com
Anticancer Activity
No studies detailing the anticancer activity of this compound have been found. While related compounds, such as certain thiazolidinone and oxazolidinone derivatives, have demonstrated cytotoxic effects against various cancer cell lines, this specific compound has not been the subject of such published research. nih.govfarmaciajournal.commdpi.comnih.govresearchgate.netnih.gov
Anti-inflammatory Activity
Information regarding the anti-inflammatory activity of this compound is not available in the scientific literature. Although some oxazolidinone derivatives have been investigated for their anti-inflammatory effects, no data specific to this compound could be located. nih.gov
Anticonvulsant Activity
There are no published research findings on the anticonvulsant activity of this compound. Studies on other oxazolidinone and related heterocyclic structures have explored their potential as anticonvulsant agents, but this particular compound has not been evaluated in this context in available literature. nih.govnih.gov
Cytotoxicity Studies in Mammalian Cell Lines (In Vitro)
No specific in vitro cytotoxicity data for this compound in mammalian cell lines has been published. Research on the cytotoxicity of other oxazolidinone derivatives has been conducted, but these findings cannot be attributed to the specific compound . nih.govmdpi.comnih.govresearchgate.net
Table of Compounds Mentioned
Emerging Research Directions and Future Perspectives for Oxazolidinone Compound Development
Design of Novel Oxazolidinone Scaffolds with Modified Structures for Enhanced Potency and Spectrum
A primary focus of current research is the rational design of new oxazolidinone scaffolds through structural modification to enhance antibacterial potency and broaden the spectrum of activity. acs.org Medicinal chemists have extensively explored modifications of the core oxazolidinone structure, particularly at the C-ring and the C5-side chain, to improve efficacy against both Gram-positive and challenging Gram-negative pathogens. nih.govnih.gov
Key strategies include:
C-Ring Modifications: Alterations to the C-ring (the N-phenyl ring) of the oxazolidinone scaffold have been shown to be crucial for expanding activity. Introducing polar groups or charge-carrying moieties appears to help analogues overcome the permeability barrier of the Gram-negative outer membrane. nih.gov Fusing diverse heteroaryl rings to the C-ring has led to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including linezolid-resistant S. aureus. nih.gov For example, a compound with a benzoxazinone (B8607429) C-ring substructure showed superior activity compared to linezolid (B1675486). researchgate.net
C5-Side Chain Modifications: The C5 acetamidomethyl side chain is critical for activity, but modifications here can also yield significant benefits. acs.org Replacing the acetamide (B32628) group with other functionalities, such as 1,2,3-triazoles, has produced compounds with good antibacterial activity. acs.org Further structural modifications at the C5-side chain of potent lead compounds have resulted in the identification of several highly effective derivatives. nih.gov
Hybridization and Conjugation: An emerging strategy involves creating hybrid antibiotics. acs.org For instance, a linezolid-nitroxide conjugate demonstrated significantly improved effectiveness in eradicating MRSA biofilms compared to linezolid alone. acs.org Similarly, linking an oxazolidinone to a cephalosporin (B10832234) with an attached siderophore creates a "Trojan Horse" molecule capable of delivering the oxazolidinone into Gram-negative bacteria. nih.govrsc.org
These structural modifications have led to the development of several promising oxazolidinone candidates with enhanced capabilities.
Table 1: Examples of Modified Oxazolidinone Scaffolds and Their Enhanced Properties
| Compound/Scaffold Type | Modification | Enhanced Property/Activity | Source(s) |
|---|---|---|---|
| Benzoxazinyl-oxazolidinone (e.g., Compound 16) | Tricyclic oxazolidinone derivative | 3 to 4 times more active than linezolid in vivo. | nih.gov |
| Benzothiazinyl-oxazolidinone (e.g., Compound 19) | Isosteric substitution of benzoxazinyl group | Increased activity against a panel of resistant and susceptible Gram-positive bacteria. | nih.gov |
| Fused Heteroaryl C-Rings (e.g., Compound 8c) | Benzoxazinone C-ring substructure | Superior activity against a panel of Gram-positive and Gram-negative bacteria compared to linezolid. | nih.govresearchgate.net |
| Linezolid-nitroxide hybrid (e.g., Compound 11) | Conjugation with a nitroxide dispersal agent | >2-fold more effective in eradicating MRSA biofilms. | acs.org |
Strategies for Addressing and Circumventing Antimicrobial Resistance Mechanisms
A critical challenge in antibiotic development is the inevitable emergence of resistance. numberanalytics.com For oxazolidinones, resistance often arises through mutations in the drug's target site—the 23S rRNA of the 50S ribosomal subunit—or through the acquisition of resistance genes like cfr, which methylates the ribosome to prevent drug binding. numberanalytics.comyoutube.com Another mechanism involves efflux pumps, which are proteins that actively expel antibiotics from the bacterial cell. numberanalytics.comnih.gov
To combat this, researchers are pursuing several strategies:
Evading Target-Site Mutations: Newer oxazolidinones are being designed with modifications that alter their binding to the ribosome. numberanalytics.com These changes can reduce the impact of resistance-conferring mutations, allowing the drug to remain effective. numberanalytics.com For instance, additional hydrogen bonding interactions between the C- and D-rings of Tedizolid and the ribosome's sugar backbone are thought to be responsible for its improved activity against some resistant strains. nih.gov
Inhibiting Resistance Mechanisms: A direct approach involves targeting the bacterial machinery that confers resistance. numberanalytics.com This includes developing inhibitors for efflux pumps or the enzymes responsible for ribosomal modifications. numberanalytics.comnih.gov By disabling these resistance mechanisms, the effectiveness of the oxazolidinone can be restored.
Combination Therapies: Using oxazolidinones in combination with other antibiotics or non-antibiotic adjuvants is a promising strategy. numberanalytics.com Synergistic effects can be achieved by pairing an oxazolidinone with a drug that targets a different bacterial process. numberanalytics.com Adjuvants that inhibit resistance mechanisms, such as efflux pump inhibitors, can also be co-administered to enhance the oxazolidinone's efficacy. nih.gov
Antimicrobial Photodynamic Therapy (aPDT): This alternative approach uses a photosensitizer that, when activated by light, generates reactive oxygen species that kill bacteria through a multi-target mechanism. mdpi.com This method is less likely to induce resistance and has shown efficacy against a wide range of pathogens, including those with resistance to oxazolidinones. mdpi.com
Exploration of Multi-Targeting Approaches in Oxazolidinone Drug Design
The realization that antibiotics with single protein targets can lead to rapid resistance development has shifted focus towards compounds that can interact with multiple targets, a concept known as polypharmacology. nih.gov This approach is considered more robust and sustainable. nih.gov
Key multi-targeting strategies include:
Dual-Target Hybrid Molecules: This involves creating stable hybrid compounds that combine two distinct pharmacophores into a single molecule, designed to hit two different bacterial targets. nih.gov This is distinct from simple combination therapy, as a single chemical entity is responsible for the dual action.
The "Trojan Horse" Strategy: This innovative approach is designed to smuggle oxazolidinones past the formidable outer membrane of Gram-negative bacteria. nih.govrsc.org One such design involves a molecule composed of three parts: a siderophore moiety that the bacterium recognizes and actively transports inside, a cephalosporin linker, and the oxazolidinone payload. nih.govrsc.org Once inside the cell, bacterial β-lactamase enzymes cleave the cephalosporin, releasing the oxazolidinone to act on its ribosomal target. nih.govrsc.org This effectively delivers a Gram-positive-only drug to a Gram-negative target. rsc.org
Intrinsically Multi-Effective Compounds: Some compounds may have a single primary target, but the inhibition of that target affects multiple downstream cellular processes, leading to a multi-pronged attack on the bacterium. nih.gov
These multi-target approaches hold the potential to create more durable antibiotics that are less prone to the rapid development of resistance.
Bioisosteric Replacements and Structure Elaboration Studies for Optimized Activity
Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or functional group in a lead compound is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comresearchgate.net This technique is used to optimize a molecule's pharmacological profile, improve potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com
In oxazolidinone development, bioisosterism has been employed effectively:
Mitigating Toxicity: A significant concern with some oxazolidinones is the risk of off-target effects. Bioisosteric replacement of the C-5 acetamidomethyl side chain has been shown to mitigate this risk. acs.org
Improving Potency and Properties: Replacing the oxazolidinone scaffold itself with a bioisostere like a 1,4-disubstituted 1,2,3-triazole has been explored to address issues like poor solubility while maintaining or enhancing biological activity. ohiolink.edu In one study, replacing the acetamide group at the C-5 position with a 1,2,3-triazole resulted in a compound with good antibacterial activity. acs.org
Scaffold Hopping: This related technique involves replacing the core framework of a molecule with a different scaffold to improve properties or move into novel chemical space. researchgate.net This allows for the discovery of new classes of compounds that retain the desired biological activity but have better drug-like characteristics.
Table 2: Examples of Bioisosteric Replacements in Oxazolidinone Analogs
| Original Group/Scaffold | Bioisosteric Replacement | Purpose of Replacement | Resulting Compound/Series | Source(s) |
|---|---|---|---|---|
| C-5 Acetamidomethyl Group | 1,2,3-Triazole | Maintain antibacterial activity | Compound 1 | acs.org |
| Oxazolidinone Scaffold | 1,4-disubstituted 1,2,3-triazole | Improve solubility, enhance biological activity | GHB-7, GHB-9, GHB-16 | ohiolink.edu |
Integration of Advanced Computational Methods for De Novo Design and Lead Optimization
Advanced computational methods are increasingly integral to the drug discovery process, enabling the rational design and optimization of new antibiotic candidates. mdpi.com These tools provide valuable insights that can accelerate the development pipeline. doaj.org
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to understand the relationship between a molecule's three-dimensional structure and its biological activity. nih.gov These models can predict the potency of new compounds and guide the design of more effective analogues by highlighting which structural features (e.g., steric and electrostatic fields) are most important for activity. nih.gov
Molecular Docking and Simulation: Docking studies predict how a compound will bind to its target, such as the bacterial ribosome. mdpi.com This allows researchers to visualize binding interactions at the molecular level and understand why certain modifications enhance potency. nih.govmdpi.com Molecular dynamics simulations can further validate these findings by modeling the stability of the drug-target complex over time. mdpi.com
De Novo Design and Machine Learning: De novo design involves creating entirely new molecules from scratch. nih.gov Recently, hybrid machine learning and atomistic modeling strategies have been developed to build novel protein backbones with custom-designed active sites. biorxiv.org This approach, while demonstrated for enzymes, paves the way for the de novo design of new classes of antibiotics with precisely engineered properties for high efficacy. biorxiv.org Computational models are also being developed to predict which molecular structures will successfully accumulate in Gram-negative bacteria, a key hurdle in developing broad-spectrum oxazolidinones. nih.gov
The integration of these computational tools is transforming drug discovery, moving it from a process of trial-and-error screening to one of rational, targeted design. nih.govbiorxiv.org
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-((2-bromophenyl)methyl)-2-oxazolidinone, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed: (1) formation of the oxazolidinone core via cyclization of a substituted ethanolamine derivative, followed by (2) coupling with 2-bromobenzyl halide using transition-metal catalysis (e.g., Pd or Cu) . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometry of aryl halide to oxazolidinone precursor. Monitoring via TLC or HPLC ensures completion. For bromophenyl incorporation, Ullmann-type coupling under basic conditions (K₂CO₃) enhances efficiency .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm bromophenyl integration (aromatic protons at δ 7.2–7.8 ppm) and oxazolidinone carbonyl (δ ~175 ppm) .
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (retention time ~8–10 min) and ESI+ for molecular ion detection (expected [M+H]⁺ ~282 m/z) .
- Melting Point : Compare to literature values (if available) to assess crystallinity.
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro models:
- Muscle Relaxation : Measure inhibition of electrically induced contractions in isolated rodent diaphragm or ileum .
- CNS Activity : Screen for GABAergic modulation using radioligand binding assays (e.g., GABAₐ receptor subtypes) .
- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells at 10–100 µM to establish safety margins .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s conformational stability and pharmacological profile compared to non-halogenated analogs?
- Methodological Answer : The 2-bromophenyl group introduces steric hindrance and electronic effects, altering:
- Conformation : X-ray crystallography reveals restricted rotation around the C–Br bond, favoring a planar arrangement that enhances receptor binding .
- Lipophilicity : Calculate logP (e.g., ~2.5 via HPLC) to predict improved blood-brain barrier penetration vs. methoxy or methyl analogs .
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human CYP450 isoforms) to assess debromination risks .
Q. What advanced techniques resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies arise from competing side reactions (e.g., dehalogenation or dimerization). Mitigation strategies include:
- In Situ Monitoring : Use ReactIR to track intermediates and optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 10 mol% CuI) .
- Design of Experiments (DoE) : Vary parameters (temperature, ligand type) statistically to identify critical factors. For example, biphasic conditions (toluene/water) suppress byproducts .
- Post-Reaction Quenching : Add EDTA to chelate metal residues, improving HPLC purity (>98%) .
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods confirm enantiomeric excess?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones (e.g., (4R)-benzyl-2-oxazolidinone) to induce asymmetry during aryl coupling .
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 12.3 min (R) vs. 14.1 min (S)) .
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards for absolute configuration .
Q. What mechanistic insights explain the compound’s degradation under hydrolytic stress, and how can stability be enhanced?
- Methodological Answer : Hydrolysis occurs via oxazolidinone ring opening at pH <3 or >8. Strategies include:
- Forced Degradation Studies : Expose to 0.1N HCl/NaOH at 40°C for 48h; monitor via LC-MS for degradation products (e.g., 2-bromobenzylamine) .
- Formulation : Use enteric coatings (e.g., Eudragit L100) to protect against gastric pH.
- Stabilizers : Add antioxidants (0.1% BHT) to mitigate oxidative degradation in accelerated storage conditions (40°C/75% RH) .
Q. How does this compound interact with serum proteins, and what implications does this have for pharmacokinetics?
- Methodological Answer :
- Equilibrium Dialysis : Incubate with human serum albumin (HSA) at 37°C; quantify unbound fraction via UPLC (typically 15–20% binding) .
- Molecular Docking : Simulate HSA Site I binding (Sudlow’s site) using AutoDock Vina; bromophenyl hydrophobicity enhances affinity (ΔG ~−8.5 kcal/mol) .
- Pharmacokinetic Modeling : Use WinNonlin to predict half-life extension due to protein binding (t₁/₂ ~4–6 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
